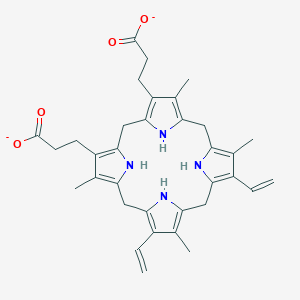
Protoporphyrinogen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protoporphyrinogen(2-) is dicarboxylate anion of protoporphyrinogen. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a protoporphyrinogen.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy (PDT)
Overview : Protoporphyrinogen(2-) is a precursor to protoporphyrin IX, which has significant applications in photodynamic therapy. PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells.
- Mechanism : Upon exposure to specific wavelengths of light, protoporphyrin IX generates singlet oxygen and other reactive species that induce apoptosis or necrosis in targeted cells .
- Clinical Use : PDT has been successfully applied in treating conditions such as macular degeneration and various cancers. Verteporfin, a derivative of protoporphyrin IX, is a notable example used in clinical settings.
| Application | Evidence | Outcome |
|---|---|---|
| Macular Degeneration | Clinical trials with verteporfin | Improved vision in patients |
| Skin Cancer | Studies on localized PDT | Reduction in tumor size |
Biological Applications
Anti-inflammatory and Antioxidant Properties : Protoporphyrinogen(2-) and its derivatives have been investigated for their potential anti-inflammatory and antioxidant effects.
- Research Findings : Various studies have demonstrated that porphyrins can modulate inflammatory pathways and exhibit antioxidant activity, making them candidates for treating inflammatory diseases .
| Study | Findings | Implications |
|---|---|---|
| In vitro studies on porphyrin-peptide conjugates | Antiviral activity against HIV | Potential for new antiviral therapies |
| Animal models of inflammation | Reduced markers of inflammation | Possible treatments for chronic inflammatory diseases |
Molecular Electronics and Sensors
Overview : Protoporphyrin derivatives are being explored for use in molecular electronics due to their unique electronic properties.
- Applications : These compounds can be integrated into dye-sensitized solar cells and sensors due to their ability to absorb light and facilitate electron transfer .
| Application | Description |
|---|---|
| Dye-sensitized Solar Cells | Utilizes protoporphyrins as light-harvesting agents |
| Chemical Sensors | Detects specific analytes based on porphyrin interactions |
Toxicology and Biomarkers
Environmental Toxicology : Protoporphyrinogen(2-) serves as a biomarker for assessing exposure to environmental toxins.
- Mechanism : Elevated levels of porphyrins indicate exposure to certain environmental pollutants, such as lead, which inhibits heme synthesis .
| Toxin | Biomarker Effect |
|---|---|
| Lead | Inhibition of ALA dehydratase leading to increased protoporphyrin levels |
| Organochlorines | Elevated porphyrins indicating exposure |
Case Study 1: Variegate Porphyria
A recent study reported a case of a 7-year-old boy with variegate porphyria due to a mutation in the PPOX gene, leading to the accumulation of protoporphyrinogen(2-) and related compounds. The patient exhibited severe neurological symptoms and skin fragility, emphasizing the clinical significance of monitoring porphyrin levels in diagnosing metabolic disorders .
Case Study 2: Photodynamic Therapy Efficacy
In clinical trials involving PDT with protoporphyrin IX derivatives, patients with localized skin cancers showed significant tumor reduction after treatment. This highlights the effectiveness of protoporphyrin-based therapies in oncology .
Eigenschaften
Molekularformel |
C34H38N4O4-2 |
|---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)/p-2 |
InChI-Schlüssel |
UHSGPDMIQQYNAX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C=C)C)C=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















